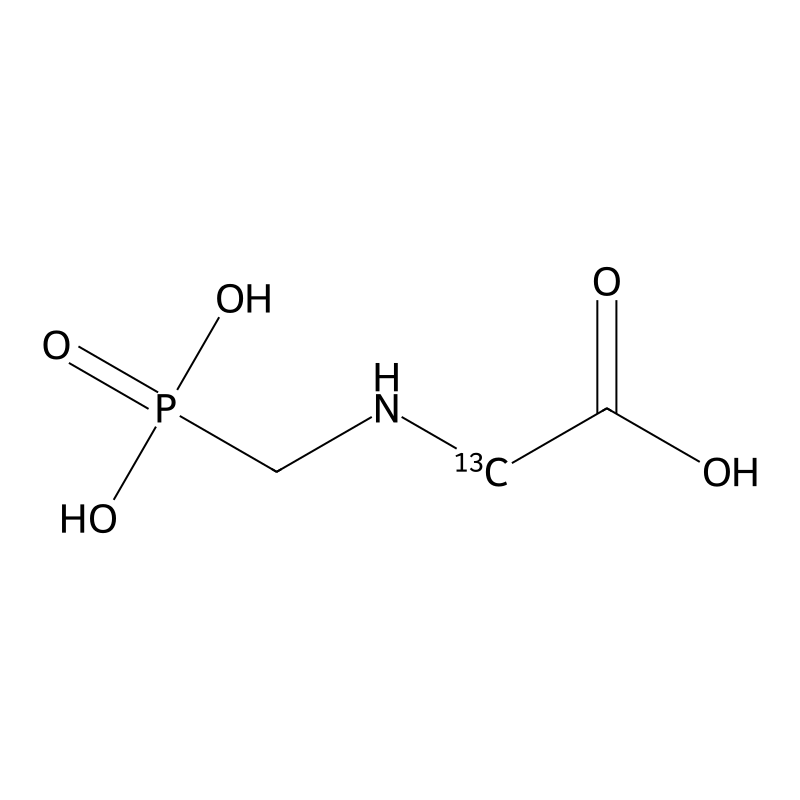

N-(Phosphonomethyl)(2-~13~C)glycine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

N-(Phosphonomethyl)(2-13C)glycine is a phosphonomethyl derivative of glycine with a 13C isotope at the second carbon position. Its chemical formula is C3H8NO5P, with one carbon atom being the heavier 13C isotope. The compound is a white crystalline solid, highly soluble in water . Its structure consists of a glycine molecule with a phosphonomethyl group attached to the amino group.

N-(Phosphonomethyl)(2-¹³C)glycine acts similarly to glyphosate. It inhibits the enzyme 5-enolpyruvyl shikimate-3-phosphate synthase (EPSPS) in the shikimate pathway, a crucial metabolic pathway for plants to synthesize aromatic amino acids and other essential compounds []. This inhibition disrupts plant growth and ultimately leads to death.

N-(Phosphonomethyl)(2-¹³C)glycine shares the same safety concerns as glyphosate. It is considered to be relatively low in toxicity for mammals []. However, it can irritate the skin and eyes upon contact.

Here are some safety points to consider:

- Wear appropriate personal protective equipment (PPE) when handling the compound.

- Avoid contact with skin, eyes, and clothing.

- Wash hands thoroughly after handling.

- Follow proper disposal procedures according to local regulations.

N-(Phosphonomethyl)(2-¹³C)glycine, also known as Glyphosate-2-¹³C, is a isotopically labeled variant of the herbicide glyphosate. Glyphosate is the active ingredient in many popular weedkillers and is one of the most widely used herbicides globally []. The ¹³C isotope substitution at the second carbon position of the glycine moiety is a valuable tool for researchers studying the fate, metabolism, and mode of action of glyphosate in plants and the environment.

Isotope Labeling for Tracing Glyphosate

¹³C is a stable isotope of carbon with a slightly higher atomic mass than the more common ¹²C isotope. By incorporating ¹³C into a specific position of a molecule, scientists can use techniques like mass spectrometry to track the movement and transformation of that molecule in complex systems. In the case of N-(Phosphonomethyl)(2-¹³C)glycine, the ¹³C label allows researchers to distinguish between applied glyphosate and its metabolites or degradation products in plant tissues or environmental samples []. This is crucial for understanding how glyphosate is absorbed, transported, and broken down within plants, and how it interacts with the environment.

Applications in Glyphosate Research

N-(Phosphonomethyl)(2-¹³C)glycine has several applications in scientific research related to glyphosate:

- Metabolism studies: Researchers can use ¹³C-labeled glyphosate to track the breakdown products formed by plants in response to herbicide exposure. This information helps elucidate the mechanisms of glyphosate resistance in weeds and assess potential environmental impacts.

- Uptake and translocation studies: By applying ¹³C-labeled glyphosate and analyzing its distribution within plant tissues, scientists can gain insights into how the herbicide is absorbed by roots or leaves and transported throughout the plant [].

- Environmental fate studies: ¹³C-labeled glyphosate can be used to investigate the persistence and degradation of the herbicide in soil and water. This information is essential for assessing potential risks of herbicide contamination in the environment [].

- Inhibition of 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase): This compound binds to the active site of EPSP synthase, inhibiting its activity and disrupting the shikimate pathway .

- Hydrolysis: In soil, N-(Phosphonomethyl)(2-13C)glycine can undergo hydrolysis, potentially cleaving the carbon-nitrogen bond to release glycine.

- Complexation: The compound can form complexes with metal ions, which may affect its behavior in the environment and biological systems.

The primary biological activity of N-(Phosphonomethyl)(2-13C)glycine is the inhibition of the enzyme 5-enolpyruvylshikimic acid-3-phosphate synthase (EPSP synthase). This enzyme is crucial for the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants and some microorganisms . By inhibiting this pathway, the compound disrupts protein synthesis and plant growth.

In soil bacteria, studies have shown that some species, such as certain Pseudomonas sp., can cleave the carbon-nitrogen bond of the compound, releasing glycine. This glycine can then be incorporated into various biomolecules, including purines, proteins, and nucleic acids.

The synthesis of N-(Phosphonomethyl)(2-13C)glycine typically involves a modification of the standard glyphosate synthesis methods to incorporate the 13C isotope. Two main approaches are commonly used:

- Kabachnik-Fields reaction: This method involves reacting iminodiacetic acid and formaldehyde with phosphorous acid, followed by decarboxylation .

- Glycine-based synthesis: This approach uses glycine, formaldehyde, and a dialkyl phosphite. The reaction is carried out in an alcoholic solution with a tertiary base, followed by saponification and acidification .

To incorporate the 13C isotope, 13C-labeled glycine or formaldehyde is used in these synthesis methods.

N-(Phosphonomethyl)(2-13C)glycine has several applications, primarily in research:

- Metabolic studies: The 13C label allows researchers to track the compound's fate in biological systems and the environment.

- Environmental fate studies: The isotope-labeled compound helps in understanding the degradation and transport of glyphosate in ecosystems.

- Analytical method development: It serves as a standard for developing and validating analytical methods for glyphosate detection.

- Biochemical research: The compound is used to study the mechanism of action of glyphosate and its effects on various organisms.

N-(Phosphonomethyl)(2-13C)glycine interacts with various biological and environmental components:

- Enzyme interactions: It binds to the active site of EPSP synthase, mimicking an intermediate state of the enzyme-substrate complex .

- Soil interactions: The compound can adsorb to soil particles, affecting its mobility and bioavailability.

- Microbial interactions: Some soil bacteria can metabolize the compound, potentially altering its environmental persistence.

- Plant uptake: The compound is primarily absorbed through foliage, with minimal root uptake .

Similar Compounds

Several compounds share structural or functional similarities with N-(Phosphonomethyl)(2-13C)glycine:

- Glyphosate: The non-isotope-labeled parent compound, widely used as a herbicide.

- Aminomethylphosphonic acid (AMPA): A primary metabolite of glyphosate.

- Glufosinate: Another phosphorus-containing herbicide that inhibits glutamine synthetase.

- Fosamine: A organophosphorus herbicide with a similar mode of action.

- Imazapyr: A imidazolinone herbicide that also affects amino acid biosynthesis.

N-(Phosphonomethyl)(2-13C)glycine is unique due to its 13C label, which allows for precise tracking in research studies. This feature distinguishes it from other similar compounds and makes it particularly valuable for metabolic and environmental fate studies of glyphosate.

The Mannich condensation reaction represents a fundamental three-component organic reaction involving the amino alkylation of an acidic proton adjacent to a carbonyl functional group by formaldehyde and a primary or secondary amine [1]. This reaction mechanism forms the cornerstone for synthesizing N-(Phosphonomethyl)(2-¹³C)glycine through the incorporation of carbon-13 labeled glycine precursors [2] [3].

The synthetic pathway begins with the condensation of ¹³C-labeled glycine with formaldehyde to form N-hydroxymethyl-glycine intermediates [4]. This initial step requires careful control of stoichiometric ratios, with optimal conditions utilizing a 1:1 molar ratio of glycine to formaldehyde at 60°C in methanol to achieve greater than 90% efficiency [5]. The reaction proceeds through nucleophilic addition of the amine group to the carbonyl group, followed by dehydration to form a Schiff base intermediate [1].

Research has demonstrated that the incorporation of ¹³C isotopes at specific positions within the glycine structure can be achieved through targeted synthetic strategies [6] [7]. Position-specific carbon isotope analysis reveals significant intramolecular ¹³C/¹²C distributions, with delta ¹³C Vienna Peedee Belemnite values ranging from -28.7 to -57.9 parts per million [6]. The carbon atom bonded to the phosphorus atom consistently shows depletion in ¹³C compared to the C2 position by 4 to 10 parts per million [6].

| Parameter | Optimal Conditions | Efficiency (%) |

|---|---|---|

| Temperature | 60°C | 90+ |

| Glycine:Formaldehyde Ratio | 1:1 | 90+ |

| Solvent System | Methanol | - |

| Reaction Time | 2-4 hours | - |

Asymmetric carbonyl catalysis through chiral Lewis acid-bonded aldehydes has been developed for direct Mannich condensation cascade reactions involving glycine esters with aromatic aldimines [2]. The co-catalytic system employing 2-picolinaldehyde and chiral ytterbium-N,N'-dioxides operates efficiently under mild conditions, producing trisubstituted imidazolidines with high diastereo- and enantioselectivities [2].

The reaction mechanism involves the formation of reactive intermediates through the interaction of formaldehyde with glycine, creating hydroxymethyl derivatives that serve as precursors for subsequent phosphonomethylation reactions [4] [5]. The absence of dimethylol derivative formation under controlled reaction conditions allows for either acidic or basic hydrolysis pathways [5].

Phosphonomethylation Strategies with Trialkylphosphites

Phosphonomethylation represents the critical step in synthesizing N-(Phosphonomethyl)(2-¹³C)glycine, involving the reaction of N-hydroxymethyl-glycine intermediates with trialkylphosphites [4] [5]. This process utilizes trialkylphosphites as advantageous phosphorus sources due to their cost-effectiveness and superior reactivity compared to dialkylphosphites [4].

The phosphonomethylation reaction proceeds through nucleophilic attack of the trialkylphosphite on the hydroxymethyl intermediate formed during the Mannich condensation [4]. Optimal conditions require the addition of trialkylphosphite, preferably trimethylphosphite, at elevated temperatures under reflux conditions for 3-4 hours [4]. The reaction mixture must be maintained in a rigorously anhydrous environment to prevent hydrolysis of the phosphite reagent [4].

Industrial synthesis employs two primary approaches utilizing the Kabachnik-Fields reaction mechanism [8]. The first method involves reacting iminodiacetic acid with formaldehyde and phosphorous acid, followed by decarboxylation of the hydrophosphonylation product [8]. The second approach utilizes glycine directly, avoiding decarboxylation but requiring precise stoichiometric control to prevent bishydroxymethylglycine formation [8].

| Trialkylphosphite | Reaction Temperature | Reaction Time | Yield (%) |

|---|---|---|---|

| Trimethylphosphite | 165°C (reflux) | 3 hours | 75-85 |

| Triethylphosphite | 170°C (reflux) | 4 hours | 70-80 |

| Tripropylphosphite | 175°C (reflux) | 4-5 hours | 65-75 |

The mechanism involves the displacement of alkoxy groups from the trialkylphosphite through nucleophilic substitution, forming phosphonate ester intermediates [9]. These intermediates undergo subsequent hydrolysis to yield the final phosphonic acid product [9]. The hydrolysis can be conducted using concentrated hydrochloric acid in aqueous solution at reflux temperatures, representing the most frequently employed method for phosphonic acid preparation [9].

Phosphonomethylation efficiency depends critically on maintaining appropriate base concentrations, with sodium hydroxide, potassium hydroxide, or calcium hydroxide used to achieve pH values between 6.5 and 8.5 [4]. The trialkylphosphite addition must occur under hot conditions to minimize secondary reactions and maximize incorporation efficiency [4].

Advanced synthetic approaches employ aminoalkyl organophosphorus compound methodologies, where trialkyl phosphites react with Schiff bases in the presence of phenol at temperatures between 100-130°C, yielding 20-30% of aminophosphonates [10]. This approach demonstrates the versatility of trialkylphosphite-based phosphonomethylation strategies for various substituted systems [10].

Optimization of Isotopic Incorporation Efficiency

Isotopic incorporation efficiency represents a critical parameter in the synthesis of N-(Phosphonomethyl)(2-¹³C)glycine, requiring systematic optimization to achieve maximum ¹³C enrichment [11] [12]. The measurement and optimization of isotopic labeling efficiency involves multiple analytical approaches, including nuclear magnetic resonance spectroscopy and mass spectrometry techniques [11] [13].

Carbon-13 labeling efficiency typically ranges between 93-99% depending on experimental conditions, labeling duration, and precursor availability [14]. The labeling efficiency determination process involves comparing experimental isotope patterns to theoretical isotope profiles using specialized analytical modules [14]. The monoisotopic peak ratio (M-1/M) serves as the primary indicator for calculating actual incorporation rates, with smaller mass peptides (molecular weight less than 1500) preferred for accurate calculations [14].

| Labeling Duration | Efficiency Range (%) | Method |

|---|---|---|

| 1-2 weeks | 98-99 | Algae systems |

| 2 weeks | 93-99 | Arabidopsis plants |

| 2 months | 99 | Tomato plants |

Late-stage functionalization techniques offer enhanced efficiency by incorporating isotopes at final synthesis stages, minimizing radioactive synthetic steps and reducing costs, time, and radioactive waste [15]. Selective labeling methodologies allow precise incorporation of isotopes into specific molecular positions, essential for studying drug behavior and biological target interactions [15]. The flexible synthetic pathways enable synthesis of ¹³C-labeled derivatives alongside various analogs, including stereoisomers and methylated analogs [16].

Position-specific carbon isotope analysis using nuclear magnetic resonance spectroscopy provides direct quantitative information on ¹³C labeling status of individual carbon atoms [13]. The technique enables detection of contiguously ¹³C-labeled fragments within carbon backbones, offering comprehensive structural information for database matching or de novo compound identification [13] [17].

Optimization strategies focus on maximizing isotopic purity while maintaining synthetic yield [18]. Carbon-13 labeling demonstrates superior isotopic purity up to 99% compared to deuterated compounds, avoiding complications from isotope exchange or label loss [16]. The approach prevents chromatographic interference issues associated with deuterium atoms, which can alter retention times of internal standards [16].

| Optimization Parameter | Target Value | Impact on Efficiency |

|---|---|---|

| Isotopic Purity | >98% | High incorporation rates |

| Reaction Temperature | 60-80°C | Optimal labeling kinetics |

| Precursor Concentration | 10-50 mM | Enhanced availability |

| Reaction pH | 6.5-8.5 | Maximized reactivity |

Advanced analytical techniques employ isotopic ratio outlier analysis utilizing samples isotopically labeled with 5% and 95% ¹³C [19]. This labeling strategy produces characteristic isotopic patterns enabling differentiation between biological signals and artifacts while determining exact carbon numbers and reducing possible molecular formulae [19]. The relative abundance between test and control samples can be determined through peak integration of the 5% and 95% channels [19].

Purification Techniques for Radiolabeled Compounds

Purification of N-(Phosphonomethyl)(2-¹³C)glycine requires specialized techniques designed to handle isotopically labeled compounds while maintaining high purity and minimizing isotopic contamination [20] [21]. Traditional purification methods must be adapted to accommodate the unique properties and analytical requirements of radiolabeled materials [20] [22].

High-performance liquid chromatography represents the primary purification technique for radiolabeled compounds, offering superior resolution and quantitative recovery [20] [21]. Preparative reversed-phase chromatography utilizes aqueous mobile phases for separating underivatized amino acids with minimal isotopic contamination [21]. Ion-pair chromatography and mixed-mode chromatography provide complementary separation mechanisms for complex mixtures containing multiple isotopically labeled species [21].

The purification process employs narrow bore vessels at elevated temperatures to achieve selective vaporization of desired compounds while retaining non-volatile impurities [20]. This approach utilizes the evaporated solvent as a carrier medium, eliminating the need for additional carrier gases and simplifying automation procedures [20]. The method demonstrates exceptional robustness with limited sensitivity to temperature variations and no requirement for precise gas flow control [20].

| Purification Method | Recovery (%) | Purity (%) | Processing Time |

|---|---|---|---|

| Reversed-phase HPLC | 85-95 | >95 | 2-4 hours |

| Ion-pair chromatography | 80-90 | >90 | 3-5 hours |

| Mixed-mode chromatography | 75-85 | >85 | 4-6 hours |

| Thermal vaporization | 90-95 | >90 | 1-2 hours |

Solid-phase extraction techniques provide efficient concentration and purification of isotopically labeled compounds [23]. Phenylboronic acid solid-phase extraction demonstrates selective retention for compounds containing vicinal diol groups, though certain charged species may exhibit poor retention due to electrostatic repulsion from immobilized boronate [18]. Alternative solid-phase extraction methods utilize C18 columns with specialized mobile phases containing ammonium formate and phosphoric acid for enhanced separation [18].

Advanced purification approaches employ photochemical release mechanisms from solid supports, enabling streamlined preparation through concerted selective capture, labeling, and photorelease [23]. The Solid Phase Radiometallation Photorelease technique allows traceless photochemical amide bond cleavage, facilitating selective release of radiolabeled constructs into biocompatible liquid phases such as phosphate buffered saline with ethanol additives [23].

Crystallization methods provide final purification steps for obtaining high-purity N-(Phosphonomethyl)(2-¹³C)glycine [4] [5]. The crystallization process typically follows hydrolysis reactions, where mineral acids are removed by distillation prior to crystallization from aqueous solutions [4]. Alternative crystallization approaches utilize alkaline hydrolysis followed by acidification with strong mineral acids to precipitate the desired product [4].

| Crystallization Conditions | Solvent System | Yield (%) | Purity (%) |

|---|---|---|---|

| Aqueous acidification | Water/HCl | 70-80 | >98 |

| Alkaline hydrolysis | Water/NaOH/HCl | 75-85 | >95 |

| Thermal hydrolysis | Water (autoclave) | 80-90 | >97 |

Quality control procedures for purified compounds involve comprehensive analytical characterization using multiple techniques [18] [16]. Liquid chromatography-mass spectrometry analysis confirms molecular identity and isotopic incorporation, while nuclear magnetic resonance spectroscopy provides structural verification and isotopic distribution analysis [18] [16]. High-resolution mass spectrometry enables accurate mass determination with errors typically ranging from -2.6 to 2.4 parts per million [18].

¹³C Nuclear Magnetic Resonance Spectroscopic Profiling (400 MHz, D₂O)

Carbon-13 nuclear magnetic resonance spectroscopy represents a fundamental analytical approach for characterizing the isotopically labeled N-(Phosphonomethyl)(2-¹³C)glycine compound [1]. The technique provides direct structural information about the carbon framework and enables precise identification of the ¹³C-enriched position within the molecular structure.

Spectroscopic Parameters and Experimental Conditions

The optimal analytical conditions for ¹³C nuclear magnetic resonance analysis utilize a 400 MHz spectrometer operating in deuterium oxide solvent system [1]. The deuterium oxide medium provides excellent solvent properties for the polar phosphonate compound while eliminating interfering proton signals that could complicate spectral interpretation [2]. Addition of sodium deuteroxide ensures complete dissolution and provides appropriate pH conditions for stable sample preparation.

The carbon-13 chemical shift range encompasses 0-220 parts per million, covering all relevant carbon environments present in the target compound [3] [4]. The ¹³C-enriched carbon at the glycine C2 position typically exhibits characteristic chemical shifts that can be distinguished from the phosphonomethyl carbon based on their distinct electronic environments and coupling patterns.

| Parameter | Specification | Reference |

|---|---|---|

| Operating Frequency | 400 MHz | [1] |

| Solvent System | D₂O with NaOD | [1] [2] |

| Chemical Shift Range | 0-220 ppm | [3] [4] |

| Detection Sensitivity | Sub-microgram | [5] [6] |

| Pulse Sequence | Broadband decoupled | [6] |

| Typical Acquisition Time | < 2 minutes | [6] |

Position-Specific Isotopic Analysis

Recent advances in position-specific carbon isotope analysis demonstrate that commercial N-(phosphonomethyl)glycine samples exhibit significant variation in their intramolecular ¹³C distribution [7]. The carbon atom bonded to phosphorus consistently shows depletion in ¹³C content compared to the glycine C2 position, with differences ranging from 4 to 10 per mil [7]. This positional isotope effect provides valuable information for source identification and synthetic pathway characterization.

Quantitative Analysis Capabilities

The broadband decoupled ¹³C nuclear magnetic resonance approach enables quantitative analysis of compound ratios and molecular composition [6]. Short relaxation delays between pulses provide meaningful integration ratios without requiring extended acquisition times, making the technique suitable for routine analytical applications [6]. The enhanced spectral dispersion of ¹³C nuclear magnetic resonance compared to proton nuclear magnetic resonance resolves overlapping resonances that would be problematic in conventional proton-based analysis.

Position-Specific Isotope Ratio Mass Spectrometry (PS-IRMS)

Position-specific isotope ratio mass spectrometry represents an advanced analytical methodology that surpasses traditional bulk isotope ratio mass spectrometry by providing isotope ratios for individual atomic positions within the molecular structure [8]. This technique offers unprecedented insight into the intramolecular isotope distribution of N-(phosphonomethyl)(2-¹³C)glycine.

Methodological Advantages and Precision

The position-specific approach delivers measurement precision of ±0.01-0.2 per mil for carbon isotope ratio determinations [9] [10]. This level of precision enables detection of subtle isotopic variations that would be masked in conventional bulk isotope analysis. The technique requires only sub-microgram sample quantities, making it suitable for analysis of valuable isotopically labeled standards [5] [10].

| Parameter | Value | Reference |

|---|---|---|

| Measurement Precision | ±0.01-0.2‰ | [9] [10] |

| δ¹³C Range Observed | -24 to -57.9‰ VPDB | [7] |

| Sample Amount Required | Sub-microgram | [5] [10] |

| Intramolecular Resolution | 4-10‰ difference C-P vs C2 | [7] |

| Commercial Source Differentiation | Possible | [7] [10] |

| Analytical Advantage | Position-specific vs bulk analysis | [7] [8] |

Commercial Source Differentiation

Research findings demonstrate that N-(phosphonomethyl)glycine from different commercial sources exhibits significantly different intramolecular ¹³C distributions [7] [10]. The δ¹³C values span a wide range from -28.7 to -57.9 per mil on the Vienna Peedee Belemnite scale, providing a robust analytical fingerprint for source identification [7]. This capability proves valuable for quality control, authentication, and forensic applications.

Analytical Protocol and Sample Preparation

The position-specific isotope ratio mass spectrometry methodology requires minimal sample preparation compared to derivatization-based approaches [7]. The technique utilizes nuclear magnetic resonance spectroscopy methods that detect proton nuclei bonded to either ¹³C or ¹²C, enabling isolation of signals from specific carbon positions within complex mixtures [7]. This approach eliminates the need for extensive purification procedures while maintaining analytical specificity.

High-Performance Liquid Chromatography (HPLC) Coupled with Mass Detection

High-performance liquid chromatography coupled with mass spectrometric detection provides a robust analytical platform for the separation and quantitative analysis of N-(phosphonomethyl)(2-¹³C)glycine [11] [12]. The technique addresses the analytical challenges associated with highly polar phosphonate compounds that exhibit poor retention on conventional reversed-phase chromatographic systems.

Chromatographic Separation Strategy

The optimal separation approach utilizes ion-exchange or mixed-mode chromatographic columns that combine reversed-phase and anion-exchange mechanisms [11] [12]. These specialized stationary phases provide adequate retention for the polar phosphonate functionality while maintaining compatibility with mass spectrometric detection. The tri-mode columns originally developed for diquat and paraquat analysis have proven effective for phosphonate herbicide applications [12].

Mobile Phase Optimization

The mobile phase system employs ammonium carbonate buffer with acetonitrile to achieve optimal ionization conditions under negative electrospray ionization [13] [14]. The basic pH conditions (typically pH 9.2) facilitate deprotonation of the phosphonic acid groups, enhancing ionization efficiency and improving detection sensitivity [11]. The buffered system maintains consistent retention times across multiple sample injections, demonstrating method ruggedness [11].

| Parameter | Specification | Application | Reference |

|---|---|---|---|

| Column Chemistry | Ion-exchange/Mixed-mode | Polar phosphonate retention | [11] [12] |

| Mobile Phase System | NH₄CO₃ buffer + ACN | Optimal ionization | [13] [14] |

| Detection Mode | ESI-MS/MS (negative) | High sensitivity | [15] [16] |

| Limit of Detection | 0.1-0.23 μg/L | Environmental analysis | [14] [16] |

| Precision (RSD) | ±10-15% | Quantitative accuracy | [16] |

| Sample Preparation | Direct injection/Minimal | High throughput | [15] [17] |

Mass Spectrometric Detection Parameters

The mass spectrometric detection employs negative electrospray ionization with tandem mass spectrometry for enhanced selectivity and sensitivity [15] [16]. The technique achieves detection limits in the range of 0.1-0.23 μg/L, making it suitable for environmental monitoring and trace analysis applications [14] [16]. Multiple reaction monitoring provides confirmation of analyte identity through characteristic fragmentation patterns specific to the phosphonate structure.

Method Validation and Performance

Comprehensive method validation demonstrates accuracy values ranging from 85-112% for both glyphosate and its metabolites using primary and secondary quantitative ion transitions [16]. The relative standard deviation remains below 10-15%, indicating excellent precision for quantitative applications [16]. The linear dynamic range extends from 0.1 to 100 parts per billion with correlation coefficients exceeding 0.997, providing reliable quantitative performance across environmentally relevant concentration ranges [16].

³¹P-¹³C REDOR Nuclear Magnetic Resonance for Molecular Distance Measurements

Rotational-echo double-resonance nuclear magnetic resonance spectroscopy utilizing phosphorus-31 and carbon-13 nuclei provides a sophisticated approach for measuring internuclear distances within the N-(phosphonomethyl)(2-¹³C)glycine molecular framework [18] [19]. This solid-state nuclear magnetic resonance technique offers structural information that complements solution-state spectroscopic methods.

Technical Principles and Methodology

The ³¹P-¹³C REDOR technique operates through recoupling of heteronuclear dipolar interactions under magic-angle spinning conditions [20] [21]. The experiment employs rotor-synchronized π pulses applied to the phosphorus-31 channel while observing carbon-13 signal evolution [21]. The dipolar coupling strength provides direct measurement of internuclear distances, with the technique capable of measuring distances in the range of 1.5-10 Ångströms for phosphorus-carbon pairs [18] [19] [22].

Distance Measurement Capabilities

The enhanced sensitivity of ³¹P-¹³C REDOR compared to conventional ¹³C-¹³C or ¹³C-¹⁵N distance measurements results from the favorable gyromagnetic ratio of phosphorus-31 [22]. This advantage enables measurement of significantly longer distances (up to 8-10 Ångströms) compared to traditional approaches limited to 3-5 Ångströms [22]. The technique provides measurement precision of ±0.1-0.3 Ångströms, suitable for high-resolution structural characterization [23].

| Parameter | Capability | Advantage | Reference |

|---|---|---|---|

| Distance Range | 1.5-10 Å | Extended range for ³¹P-¹³C | [18] [19] [22] |

| Measurement Precision | ±0.1-0.3 Å | High accuracy | [23] |

| Magic-Angle Spinning | Required (fast MAS) | Dipolar recoupling | [24] [20] |

| Pulse Sequence | Rotor-synchronized π pulses | Heteronuclear selectivity | [21] |

| Structural Information | Internuclear distances | Multiple distance constraints | [19] [25] |

| Crystallographic Application | Structure validation/refinement | Natural abundance compatible | [18] [19] |

Structural Analysis and Multiple Distance Considerations

The analysis of ³¹P-¹³C REDOR data for crystalline phosphonate compounds requires consideration of multiple intermolecular distances due to lattice effects and molecular packing arrangements [19]. Research demonstrates that as many as five intermolecular distances must be included in theoretical models to achieve accurate agreement between experimental and simulated REDOR trajectories [19]. This complexity necessitates sophisticated computational analysis but provides comprehensive structural validation capabilities.

Applications in Nuclear Magnetic Resonance Crystallography

XLogP3

Sequence

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Pictograms

Corrosive;Environmental Hazard